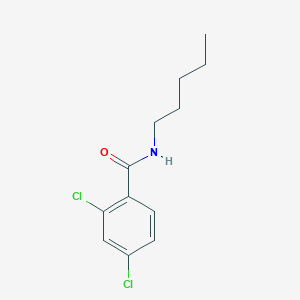

2,4-dichloro-N-pentylbenzamide

Overview

Description

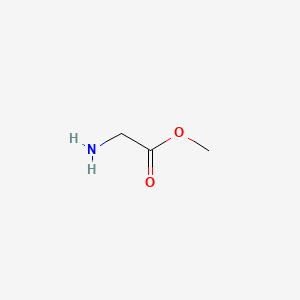

Molecular Structure Analysis

The molecular structure of 2,4-dichloro-N-pentylbenzamide consists of 12 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . It has 5 freely rotating bonds, 2 hydrogen bond acceptors, and 1 hydrogen bond donor .Physical And Chemical Properties Analysis

2,4-dichloro-N-pentylbenzamide has a density of 1.2±0.1 g/cm³. It has a boiling point of 358.6±32.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.4±3.0 kJ/mol. Its flash point is 170.7±25.1 °C .Scientific Research Applications

Environmental Fate and Toxicology

Research on 2,4-D, a structurally related compound, shows extensive investigation into its environmental fate, toxicity, and mechanisms of action. Studies have focused on its persistence in the environment, potential for bioaccumulation, and the effects on non-target organisms. It has been used as a model to understand the environmental behavior of chlorinated herbicides and their impact on ecosystems (Zuanazzi et al., 2020).

Phytoremediation Enhancement

Research has explored the use of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated substrates, demonstrating the potential to reduce levels of toxic herbicide residues in crop plants. This approach has shown promise in improving the efficiency of phytoremediation technologies for the cleanup of agricultural chemicals in the environment (Germaine et al., 2006).

Analytical and Detection Methods

Studies have developed sensitive biosensors for the detection of glutathione and piroxicam, demonstrating the application of novel modified electrodes in the electrochemical characterization and determination of various substances. Such research contributes to the development of analytical techniques for monitoring environmental pollutants and therapeutic drugs (Karimi-Maleh et al., 2014).

Environmental Removal Strategies

Efforts have been made to develop efficient methods for the removal of 2,4-D from contaminated water sources, addressing the herbicide's water contamination potential. Various methods, including physical, chemical, and biological treatments, have been explored to achieve more effective degradation or removal of such compounds from the environment, highlighting the need for innovative solutions to mitigate pollution from agricultural chemicals (EvyAliceAbigail et al., 2017).

Molecular Mechanisms and Biological Interactions

The mode of action of 2,4-D has been extensively studied, providing insights into its physiological effects on target and non-target organisms. Understanding the molecular interactions and biological pathways affected by such chemicals can inform risk assessments and the development of safer agrochemicals (Song, 2014).

Safety And Hazards

properties

IUPAC Name |

2,4-dichloro-N-pentylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-2-3-4-7-15-12(16)10-6-5-9(13)8-11(10)14/h5-6,8H,2-4,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFOKAOJSCZXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947364 | |

| Record name | 2,4-Dichloro-N-pentylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-pentylbenzamide | |

CAS RN |

2447-88-3 | |

| Record name | Benzamide, 2,4-dichloro-N-pentyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC6884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-N-pentylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

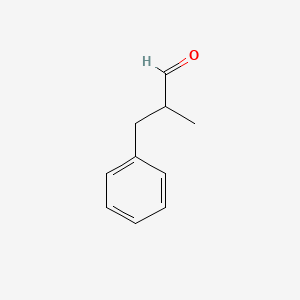

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

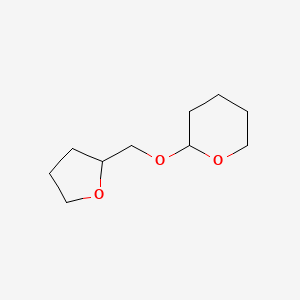

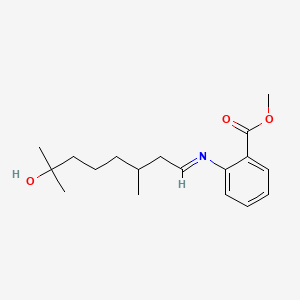

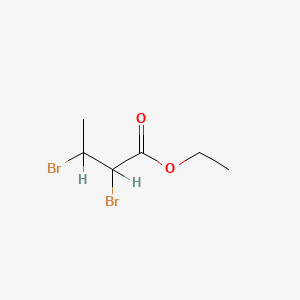

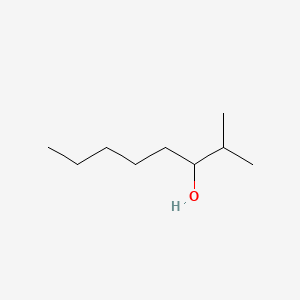

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.